molecular formula C39H36O9 B1261670 Sorocenol H

Sorocenol H

Cat. No. B1261670
M. Wt: 648.7 g/mol
InChI Key: SEHVRKPXIDOTRX-CMUUVTEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorocenol H is a member of the class of 1-benzofurans isolated from Sorocea muriculata that has been shown to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus. It has a role as a metabolite, an antibacterial agent and an antifungal agent. It is a member of resorcinols, a member of 1-benzofurans and an aromatic ketone.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis Techniques : Sorocenol H, a compound isolated from Sorocea muriculata, has been synthesized using advanced techniques. A study by Cong and Porco (2012) demonstrated the total synthesis of sorocenol B, a related compound, using silver nanoparticle catalysis and Pd(II)-catalyzed oxidative cyclization. This process could be applicable to Sorocenol H and similar natural products for research and therapeutic applications (Cong & Porco, 2012).
  • Antimicrobial Properties : Sorocenol H has shown significant antimicrobial activity. Ross et al. (2008) identified sorocenol H as having potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values indicating its effectiveness in inhibiting bacterial growth. This property makes it a potential candidate for developing new antimicrobial agents (Ross et al., 2008).

Potential for Drug Development and Disease Research

  • Drug Development : Sorocenol H’s cytotoxic activity against human cancer cell lines, as demonstrated in the synthesis study by Cong and Porco, indicates its potential for development into anticancer drugs. Its ability to target cancer cells at low micromolar concentrations is particularly noteworthy for pharmaceutical research (Cong & Porco, 2012).
  • Disease Modeling : While not directly related to Sorocenol H, studies on pluripotent stem cells provide a framework for understanding how natural compounds like Sorocenol H could be utilized in disease modeling. These stem cells can be used to create disease models for testing natural compounds' efficacy and safety in various pathological conditions. Yu et al. (2007) and other similar studies demonstrate the potential of using such models in conjunction with compounds like Sorocenol H for disease research and drug discovery (Yu et al., 2007).

properties

Product Name

Sorocenol H

Molecular Formula

C39H36O9

Molecular Weight

648.7 g/mol

IUPAC Name

[(1R,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone

InChI

InChI=1S/C39H36O9/c1-19(2)4-8-26-30(42)11-10-27(38(26)46)39(47)36-28(25-9-7-23(40)17-31(25)43)12-20(3)13-29(36)37-32(44)14-22(15-33(37)45)34-16-21-5-6-24(41)18-35(21)48-34/h4-7,9-11,13-18,28-29,36,40-46H,8,12H2,1-3H3/t28-,29+,36+/m0/s1

InChI Key

SEHVRKPXIDOTRX-CMUUVTEDSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O

synonyms

sorocenol H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sorocenol H
Reactant of Route 2
Sorocenol H
Reactant of Route 3
Sorocenol H
Reactant of Route 4
Sorocenol H
Reactant of Route 5
Sorocenol H
Reactant of Route 6
Sorocenol H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.